2-(2-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Description

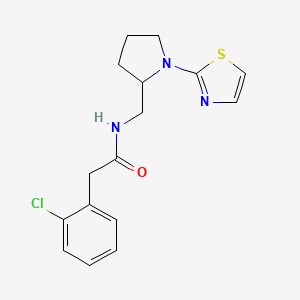

2-(2-Chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group linked to an acetamide backbone, which is further substituted with a pyrrolidine ring bearing a thiazol-2-yl moiety. Its synthesis typically involves coupling 2-chlorophenylacetic acid derivatives with aminothiazole intermediates, followed by functionalization of the pyrrolidine ring .

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS/c17-14-6-2-1-4-12(14)10-15(21)19-11-13-5-3-8-20(13)16-18-7-9-22-16/h1-2,4,6-7,9,13H,3,5,8,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPXXUINNCXXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a thiazole-containing derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticonvulsant , antitumor , and antimicrobial properties, supported by relevant case studies and research findings.

Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure includes a thiazole ring and a pyrrolidine moiety , which are known to enhance biological activity through various mechanisms.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, a related compound, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, demonstrated high anticonvulsant activity with a protection index of 9.2 in animal models .

Case Study

A study involving thiazole-integrated pyrrolidinones revealed that compounds with the pyrrolidine ring significantly enhanced anticonvulsant activity. For example, one analogue displayed a median effective dose (ED50) of 18.4 mg/kg, indicating strong efficacy against seizures .

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Analogue 1 | 18.4 | 170.2 | 9.2 |

Antitumor Activity

Thiazole derivatives, including the compound , have shown promising results in anticancer research. The presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxic activity against various cancer cell lines.

Research Findings

A study highlighted that certain thiazole compounds exhibited IC50 values less than those of standard drugs like doxorubicin in Jurkat and HT-29 cell lines . The interaction of these compounds with Bcl-2 proteins through hydrophobic contacts suggests potential pathways for therapeutic targeting.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | Jurkat | < 1.00 |

| Compound B | HT-29 | < 1.98 |

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are notable, particularly against Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its effectiveness.

Evaluation

In vitro studies have demonstrated that thiazole-containing compounds exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Comparison with Similar Compounds

Key Structural Differences :

- Aryl Group: The 2-chlorophenyl group in the target compound contrasts with dichlorophenyl (e.g., ), diphenyl (), or phenoxy () substituents in analogues. The position and number of chlorine atoms influence electronic properties and steric effects.

- Acetamide Linkage : All analogues retain the acetamide backbone, critical for hydrogen bonding and bioactivity .

Pharmacological and Physicochemical Properties

- Anticancer Activity : N-(4-(4-Chlorophenyl)-thiazol-2-yl)acetamide (MW 267.74 g/mol) exhibits potent activity against breast cancer cell lines (IC₅₀ < 10 µM) . The 2-chlorophenyl group in the target compound may confer similar activity, but the pyrrolidine-thiazole moiety could modulate potency or selectivity.

- Solubility and Bioavailability : Compounds with pyridinyl-thiazole substituents (e.g., ) show improved aqueous solubility compared to purely aromatic analogues. The pyrrolidine ring in the target compound may enhance lipophilicity, requiring formulation optimization.

- Crystallinity : Hydrogen-bonding patterns (e.g., N–H⋯N interactions in ) influence melting points and stability. The target compound’s crystal structure is likely stabilized by similar interactions but remains uncharacterized.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide?

Methodological Answer: A carbodiimide-mediated coupling reaction is commonly employed for analogous acetamide derivatives. For example, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide was synthesized using 2,6-dichlorophenylacetic acid, 2-aminothiazole, and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC·HCl) in dichloromethane with triethylamine as a base. The reaction is stirred at 273 K for 3 hours, followed by extraction and crystallization from methanol/acetone (1:1) . Adapting this protocol, replace the dichlorophenylacetic acid with 2-(2-chlorophenyl)acetic acid and substitute the aminothiazole with a pyrrolidin-2-ylmethyl-amine derivative.

Q. How can the crystal structure and conformational dynamics of this compound be characterized?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational details. For structurally related compounds (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide), SCXRD revealed dihedral angles between aromatic rings (e.g., 79.7° between thiazole and dichlorophenyl groups) and intermolecular N–H⋯N hydrogen bonds stabilizing the lattice . For the target compound, prioritize SCXRD to analyze the pyrrolidine-thiazole torsion angle and hydrogen-bonding motifs (e.g., N–H⋯O/N interactions). Use refinement protocols with riding models for H atoms (Uiso = 1.2–1.5×Ueq of parent atoms) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data arising from conformational polymorphism?

Methodological Answer: Conformational variability is observed in acetamide derivatives (e.g., three distinct molecules in the asymmetric unit of 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide, with dihedral angles varying by ~20°). To address discrepancies:

- Compare multiple crystal forms (polymorphs) via temperature-dependent SCXRD.

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π vs. π–π stacking) .

- Validate with DFT calculations to assess energy differences between conformers .

Q. What computational strategies optimize ligand-receptor binding predictions for this compound?

Methodological Answer: Leverage molecular docking and MD simulations, informed by structural

- Parameterize the force field using SCXRD-derived bond lengths/angles (e.g., C–N = 1.36 Å, C–S = 1.71 Å) .

- Prioritize targets with known affinity for thiazole-containing ligands (e.g., penicillin-binding proteins or kinase inhibitors).

- Use quantum mechanical calculations (e.g., MP2/cc-pVTZ) to refine partial charges on the chlorophenyl and acetamide groups .

Q. How to design stability studies for this compound under varying pH and solvent conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) with reference to melting points of analogs (e.g., 489–491 K for 2-(2,6-dichlorophenyl)-N-thiazolylacetamide) .

- Solubility: Test in methanol/acetone (1:1), dichloromethane, and aqueous buffers (pH 3–10) using UV-Vis spectroscopy.

- Hydrolytic Stability: Monitor degradation via HPLC under acidic (HCl), neutral, and basic (NaHCO3) conditions, referencing the stability of the carboxamide bond in related structures .

Q. What analytical techniques validate synthetic purity and detect byproducts?

Methodological Answer:

- HPLC-MS: Use a C18 column (ACN/water gradient) to separate unreacted starting materials (e.g., chlorophenylacetic acid) and byproducts (e.g., dimers from over-condensation).

- NMR: Assign peaks using 2D experiments (HSQC, HMBC) to confirm regiochemistry of the pyrrolidine-thiazole linkage.

- Elemental Analysis: Compare experimental C/H/N percentages with theoretical values (error margin <0.3%) .

Contradiction Analysis and Troubleshooting

Q. How to address inconsistencies in biological activity data across similar acetamide derivatives?

Methodological Answer:

- Structural Comparison: Overlay SCXRD data of active vs. inactive analogs to identify critical substituents (e.g., chlorophenyl orientation, pyrrolidine ring puckering).

- SAR Studies: Synthesize derivatives with systematic substitutions (e.g., 2-fluorophenyl vs. 2-chlorophenyl) and test against a standardized assay (e.g., bacterial growth inhibition) .

- Meta-Analysis: Cross-reference PubChem BioAssay data for structurally related compounds (e.g., CID 129707162) to identify trends in IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.